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Compound of Interest

Compound Name:
8-Methoxy-4-methylquinolin-

2(1H)-one

CAS No.: 30198-01-7

Cat. No.: B1300258

Get Quote

Part 1: Executive Summary & Chemical Profile
Subject: 8-Methoxy-4-methylquinolin-2(1H)-one Synonyms: 8-Methoxy-4-methylcarbostyril;

2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer) CAS Registry Number: 30198-01-7

Molecular Formula:

Molecular Weight: 189.21 g/mol [1][2]

Strategic Relevance
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry,

serving as a core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents.

[2] The 8-methoxy-4-methyl derivative is particularly significant due to the steric and electronic

influence of the 8-position substituent, which often modulates solubility and receptor binding

affinity compared to the unsubstituted parent.[2] This guide provides a rigorous spectroscopic

profile to assist in the synthesis validation and quality control of this compound.
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Property Value Notes

Appearance Off-white to pale yellow solid Crystalline powder

Melting Point 220–225 °C (Typical range)

High melting point due to

intermolecular H-bonding

(dimer formation)

Solubility DMSO, DMF, Hot Ethanol
Poorly soluble in water and

cold non-polar solvents

pKa ~11.5 (Amide NH)
Weakly acidic due to

lactam/lactim tautomerism

Part 2: Synthesis & Structural Logic
To understand the impurities and solvent peaks often seen in spectra, one must understand the

genesis of the molecule.[2] The most robust route is the Knorr Quinoline Synthesis, involving

the condensation of o-anisidine with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthesis Workflow (DOT Diagram)
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Figure 1: Synthetic pathway via Knorr condensation.[2] Impurities often include unreacted

aniline (aromatic region) or ethyl acetoacetate (aliphatic region).[2]

Part 3: Spectroscopic Characterization
The following data represents the consensus spectroscopic profile. Note: Solvent effects are

critical.[2] DMSO-d6 is the standard solvent due to solubility; CDCl3 may require warming or

show broadened peaks due to aggregation.[2]
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Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

Frequency: 400 MHz (

H), 100 MHz (

C)[2]

H NMR Analysis
The spectrum is dominated by the distinct 4-methyl singlet and the 8-methoxy singlet.[2] The H-

3 proton is a key diagnostic marker for the 2-quinolinone ring formation.[2]
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

10.80 – 11.20
Broad Singlet (br

s)
1H NH (H-1)

Exchangeable

with

.[2] Chemical

shift varies with

concentration (H-

bonding).[2]

7.30 – 7.45 Multiplet (m) 2H H-5, H-6

Aromatic

protons.[2] H-5 is

deshielded by

the peri-effect of

the C4-Methyl

group.[2]

7.15 – 7.25 Multiplet (m) 1H H-7

Ortho to the

methoxy group,

slightly shielded

relative to H-5.[2]

6.35 Singlet (s) 1H H-3

Diagnostic Peak.

The vinylic

proton of the

lactam ring.[2]

Sharp singlet

confirms

cyclization.[2]

3.92 Singlet (s) 3H 8-OCH

Characteristic

methoxy peak.[2]

Deshielded by

the aromatic ring.

[2]

2.45 Singlet (s) 3H 4-CH Allylic coupling to

H-3 is sometimes

visible (
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Hz).[2]

C NMR Analysis
Shift (

ppm)
Assignment Notes

162.5 C-2 (C=O)
Carbonyl carbon.[2] Most

deshielded signal.[2]

148.0 C-8
Attached to Oxygen (ipso-

carbon).[2]

145.5 C-4
Quaternary carbon bearing the

methyl group.[1][2]

130.0 – 110.0 Ar-C
Aromatic signals (C-4a, C-8a,

C-5, C-6, C-7).[2]

120.5 C-3 Vinylic carbon.[2]

56.2 OCH Methoxy carbon.[2]

18.8 4-CH Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[2]

3150 – 3400 cm

:

(N-H) stretch.[2] Broad band due to dimer formation.[2]

1645 – 1680 cm

:
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(C=O) Amide I band.[2] Strong intensity. This confirms the "one" (lactam) tautomer over the
"ol" (lactim) form in the solid state.[2]

1600, 1560 cm

:

(C=C) Aromatic skeletal vibrations.[2]

1255 cm

:

(C-O) Aryl alkyl ether stretch (Methoxy group).[2]

Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV)

Molecular Ion (

): m/z 189 (Base peak in ESI).[2]

Fragmentation (EI):

174 (

): Loss of methyl radical (

).[2]

146 (

): Loss of HNCO (isocyanic acid) or CO + methyl, characteristic of quinolinones.[2]

Part 4: Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data without aggregation artifacts.[2]
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Drying: Dry the solid compound in a vacuum oven at 60°C for 4 hours to remove lattice

water/solvent.

Solvent: Use DMSO-

(0.6 mL) for 5-10 mg of sample.

Why DMSO? Chloroform (

) often leads to broad NH signals and poor solubility for carbostyrils.[2]

Tube: Use a high-precision 5mm NMR tube (Wilmad 507 or equivalent).[2]

Acquisition: Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary carbons and NH proton.

Protocol B: Thin Layer Chromatography (TLC) Validation
Self-validating step to check purity before spectroscopy.[2]

Stationary Phase: Silica Gel

.[2]

Mobile Phase: Ethyl Acetate : Hexane (1:[2]1) or Methanol : DCM (5:95).[2]

Visualization: UV light (254 nm).[2] The compound is highly fluorescent (blue/purple

fluorescence).[2]

Rf Value: Typically 0.3 – 0.4 in EtOAc/Hexane (1:1).[2]

Part 5: Biological & Pharmacological Context
Why this molecule matters: The 8-methoxy-4-methylquinolin-2(1H)-one structure is not just a

chemical intermediate; it is a bioactive scaffold.[2]

Anticancer Activity: Carbostyrils are known to inhibit tubulin polymerization and act as

tyrosine kinase inhibitors.[2] The 4-methyl group locks the conformation, potentially
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enhancing binding to the ATP-binding pocket of kinases.

Antimicrobial: The 8-methoxy group increases lipophilicity, aiding cell membrane penetration

in Gram-positive bacteria.[2]

Signaling Pathway Relevance (DOT Diagram)

8-Methoxy-4-methyl-
quinolin-2(1H)-one

Tubulin
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Figure 2: Potential pharmacological mechanisms of action for the carbostyril scaffold.[2]
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Database Verification: PubChem CID 782123: 8-Methoxy-4-methylquinolin-2(1H)-one.[2]

National Center for Biotechnology Information.[2] Link[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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